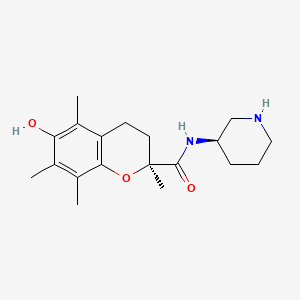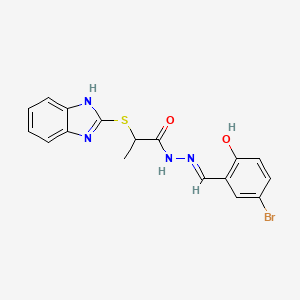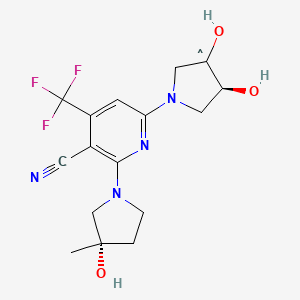
L 365209
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L 365209 is a structurally unique, potent, and selective oxytocin antagonist derived from the bacterium Streptomyces silvensis. It is a cyclic hexapeptide with significant biological activity, particularly in inhibiting the effects of oxytocin and arginine vasopressin.
Preparation Methods
Synthetic Routes and Reaction Conditions: L 365209 is synthesized through a series of chemical reactions involving the modification of natural products derived from Streptomyces silvensis. The synthesis begins with the extraction of the natural product L-156,373, followed by structural modifications such as dehydroxylation and oxidation of specific residues. These modifications enhance the compound’s affinity and selectivity for oxytocin receptors .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces silvensis, followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize yield, and advanced chromatographic techniques are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: L 365209 undergoes various chemical reactions, including:
Oxidation: The oxidation of piperazic acid residues is a key step in its synthesis.
Substitution: Structural modifications involve substitution reactions to enhance receptor affinity.
Common Reagents and Conditions:
Oxidizing Agents: Used for the oxidation of specific residues.
Catalysts: Employed to facilitate substitution reactions.
Solvents: Organic solvents are used to dissolve reactants and facilitate reactions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which exhibits enhanced biological activity and selectivity for oxytocin receptors .
Scientific Research Applications
L 365209 has a wide range of scientific research applications, including:
Pharmacology: Used as a tool to study the role of oxytocin and arginine vasopressin in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to oxytocin and vasopressin dysregulation, such as preterm labor and certain psychiatric disorders.
Chemistry: Serves as a model compound for studying cyclic peptides and their interactions with receptors
Mechanism of Action
L 365209 exerts its effects by competitively binding to oxytocin receptors, thereby inhibiting the action of oxytocin. It also exhibits antagonistic activity against arginine vasopressin receptors, albeit with lower affinity. The compound’s mechanism involves blocking the receptor sites, preventing the natural ligands from exerting their physiological effects .
Comparison with Similar Compounds
L 156373: The precursor to L 365209, with moderate affinity for oxytocin receptors.
Atosiban: Another oxytocin antagonist used clinically to manage preterm labor.
Comparison: this compound is unique due to its higher affinity and selectivity for oxytocin receptors compared to its precursor L 156373. Unlike Atosiban, which is a non-peptide antagonist, this compound is a cyclic hexapeptide, offering a different structural framework for receptor interaction .
Properties
CAS No. |
122211-30-7 |
|---|---|
Molecular Formula |
C40H50N8O6 |
Molecular Weight |
738.9 g/mol |
IUPAC Name |
11,20-dibenzyl-23-butan-2-yl-10-methyl-3,4,10,13,19,22,25,26-octazatetracyclo[23.4.0.03,8.013,17]nonacosa-4,26-diene-2,9,12,18,21,24-hexone |
InChI |
InChI=1S/C40H50N8O6/c1-4-26(2)34-40(54)48-32(19-12-22-42-48)39(53)47-31(18-11-21-41-47)37(51)45(3)33(25-28-16-9-6-10-17-28)38(52)46-23-13-20-30(46)36(50)43-29(35(49)44-34)24-27-14-7-5-8-15-27/h5-10,14-17,21-22,26,29-34H,4,11-13,18-20,23-25H2,1-3H3,(H,43,50)(H,44,49) |
InChI Key |
IFHSSGUGRIXWQU-UHFFFAOYSA-N |
SMILES |
CCC(C1C(N2C(C(N3C(C(N(C)C(Cc4ccccc4)C(N5CCCC5C(NC(Cc6ccccc6)C(N1)=O)=O)=O)=O)CCC=N3)=O)CCC=N2)=O)C |
Canonical SMILES |
CCC(C)C1C(=O)N2C(CCC=N2)C(=O)N3C(CCC=N3)C(=O)N(C(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CC=CC=C5)CC6=CC=CC=C6)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 365209; L-365209; L365209; L 365,209; L-365,209; L365,209; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)



![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)





